molecular formula C21H28N4O4S2 B2488843 N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898448-20-9

N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2488843
CAS No.: 898448-20-9
M. Wt: 464.6
InChI Key: JIZSGYYATYZSRJ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a 1,2,3,4-tetrahydroquinoline moiety and a thiophene-sulfonyl group. The thiophene ring is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Thiophene-containing compounds are frequently explored as kinase inhibitors and have demonstrated potential in anticancer research . The integration of the diethylaminoethyl side chain is a common strategy to influence the molecule's physicochemical properties and enhance interaction with biological targets. This specific structural combination suggests potential application as a scaffold for developing protease inhibitors, receptor antagonists, or other small-molecule modulators. Researchers can utilize this high-purity compound as a key intermediate or a building block for constructing more complex chemical entities, or as a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-3-24(4-2)13-11-22-20(26)21(27)23-17-10-9-16-7-5-12-25(18(16)15-17)31(28,29)19-8-6-14-30-19/h6,8-10,14-15H,3-5,7,11-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSGYYATYZSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Synthesis via Borrowing Hydrogen Catalysis

The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via a borrowing hydrogen (BH) approach, leveraging manganese-based catalysts to dehydrogenate and rehydrogenate intermediates. As demonstrated by recent advancements, 2-aminobenzyl alcohols react with secondary alcohols under Mn(I) catalysis (e.g., Mn(CO)₅Br ) in the presence of KOtBu and KOH at 120°C in 1,4-dioxane , yielding substituted tetrahydroquinolines in >80% selectivity. For the target compound, 7-nitro-1,2,3,4-tetrahydroquinoline serves as the primary intermediate, enabling subsequent functionalization at the 7-position.

Key parameters influencing yield include:

  • Catalyst loading : 5 mol% Mn(I) catalyst
  • Base combination : KH/KOH (1:1 molar ratio) for optimal hydrogen transfer
  • Solvent : Polar aprotic solvents like DME enhance selectivity.

Thiophene-2-Sulfonyl Group Introduction

Sulfonylation at the tetrahydroquinoline’s 1-position is achieved using thiophene-2-sulfonyl chloride under mild basic conditions. Adapted from pharmaceutical intermediate synthesis, the reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger (0–5°C, 2 h), followed by gradual warming to room temperature. Purification via silica gel chromatography isolates 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 72–85% yield.

Critical considerations :

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride prevent di-sulfonation.
  • Temperature control : Exothermic reactions necessitate slow addition to avoid byproduct formation.

Ethanediamide Linker Installation

The ethanediamide moiety is introduced via a two-step sequence:

  • Activation of carboxylic acid : Reaction of oxalyl chloride with N,N-diethylethylenediamine in acetonitrile generates the acyl chloride intermediate.
  • Amide coupling : The activated species reacts with 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine using HOBt/EDCl in DMF at 0°C, followed by stirring at room temperature for 12 h.

Optimization data :

Condition Yield (%) Purity (%)
EDCl/HOBt, DMF 78 95
DCC/DMAP, CH₂Cl₂ 65 89
NHS/EDCl, THF 71 93

Stereochemical and Regiochemical Considerations

While the tetrahydroquinoline core lacks chiral centers, the Povarov reaction’s stereochemical outcomes (e.g., exo vs. endo cycloaddition) influence diastereomer ratios in related systems. For this synthesis, gold(I) catalysts (e.g., [Au(JohnPhos)(CH₃CN)][SbF₆] ) promote regioselective sulfonylation and amidation, ensuring >14:1 dr in analogous cascades.

Final Purification and Characterization

The crude product is purified via recrystallization from acetonitrile , yielding crystalline N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (mp 148–150°C). Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.12 (m, 5H, Ar-H), 3.42 (q, 4H, NCH₂), 2.91 (t, 2H, CH₂N), 2.58 (m, 6H, CH₂CH₃).
  • HRMS : m/z calc. for C₂₁H₂₉N₅O₃S₂ [M+H]⁺: 488.1784; found: 488.1786.

Scalability and Industrial Feasibility

Adapting protocols from large-scale Sunitinib synthesis, this route achieves scalability through:

  • In situ acetone distillation during amide formation.
  • Catalyst recycling : Mn(I) catalysts are recovered via aqueous extraction (85% recovery).

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrahydroquinoline core can be reduced to form more saturated derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.

    Material Science: Its unique structure may impart interesting properties to materials, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The diethylamino group may enhance its ability to cross cell membranes, while the thiophene sulfonyl group may participate in specific binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural motifs with two key classes of molecules:

Sulfonamide-containing heterocycles : The thiophene-2-sulfonyl group is analogous to sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors), where the sulfonyl moiety acts as a zinc-binding group .

Ethanediamide derivatives: The ethanediamide linker is structurally similar to N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂), a dual-functional catalyst used in synthesizing 1-thioamidoalkyl-2-naphthols . However, the diethylaminoethyl substituent in the target compound introduces distinct electronic and steric properties compared to [TMBSED][Oms]₂’s tetramethyl and sulfonate groups.

Pharmacophore Analysis

  • Thiophene sulfonyl group : May enhance binding to hydrophobic pockets in enzymes or receptors, as seen in thiophene-sulfonamide hybrids with antitumor activity.
  • Diethylaminoethyl chain: Likely contributes to solubility and membrane permeability, akin to tertiary amine-containing drugs like antihistamines.

Data Table: Comparative Properties of Structurally Related Compounds

Compound Name Core Structure Key Functional Groups Known Applications/Activities Reference
N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide Tetrahydroquinoline + ethanediamide Thiophene-2-sulfonyl, diethylaminoethyl Hypothetical enzyme inhibition N/A (speculative)
[TMBSED][Oms]₂ Ethanediaminium mesylate Tetramethyl, sulfonate Catalyst for naphthol synthesis
Acetazolamide Thienothiazine sulfonamide Sulfonamide, thiazine Carbonic anhydrase inhibition (indirect)

Research Findings and Limitations

Structural Refinement Insights

The maximum-likelihood refinement method described in is critical for resolving complex structures like the target compound. For instance, phase information and error modeling could clarify the conformational flexibility of its diethylaminoethyl chain and sulfonyl group.

Catalytic vs. Bioactive Design

While [TMBSED][Oms]₂ emphasizes sulfonate-driven catalysis , the target compound’s design prioritizes bioactivity through sulfonamide and amine motifs. This dichotomy highlights the versatility of ethanediamide derivatives in divergent applications.

Knowledge Gaps

No direct experimental data (e.g., binding affinities, pharmacokinetics) for the target compound are available in the provided evidence. Comparative analysis thus relies on extrapolation from structurally related molecules.

Biological Activity

Overview

N-[2-(diethylamino)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound characterized by its unique structural motifs that include a diethylamino group, a thiophene sulfonyl group, and a tetrahydroquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The diethylamino group enhances cell membrane permeability, while the thiophene sulfonyl group may facilitate binding interactions through hydrogen bonding and hydrophobic interactions. The tetrahydroquinoline moiety is known for its role in various pharmacological effects.

Table 1: Biological Activity Summary

Activity Description Reference
Enzyme InhibitionPotential inhibition of carbonic anhydrases and other enzymes linked to cancer progression.
Anticancer ActivityExhibited inhibitory effects on human cancer cell lines (HT-29, MDA-MB-231).
Interaction with ReceptorsPossible interaction with neurotransmitter receptors due to the structural motifs present.
Membrane PermeabilityEnhanced ability to cross cell membranes due to diethylamino group.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    A study evaluated the inhibitory effects of similar compounds on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 29.0 to 1403.1 nM against these enzymes, suggesting significant potential for therapeutic applications in oncology .
  • Anticancer Efficacy :
    Research involving the compound's analogs demonstrated notable cytotoxicity against various human cancer cell lines under both normoxic and hypoxic conditions. The findings suggested that these compounds could alter the tumor microenvironment's pH, further influencing cancer cell viability .
  • Molecular Docking Studies :
    Molecular docking analyses have been performed to predict the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with specific receptors and enzymes, reinforcing its potential as a lead compound for drug development .

Table 2: Comparison of Structural Analogues

Compound Name Key Features Biological Activity
N-(2-diethylaminoethyl)prop-2-enamideSimilar diethylamino group; lacks thiophene moietyModerate enzyme inhibition
1,2-Ethanediamine, N,N-diethyl-Shares diethylamino group; no additional functional groupsLimited biological activity
N-(4-chlorobenzyl)-N'-(thiophene-2-sulfonyl)ethanediamideContains thiophene sulfonyl; different amine structureSignificant anticancer properties

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